Cas no 1935385-93-5 (tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate)

tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (1-(fluoromethyl)cyclopropyl)carbamate
- N-Boc-1-(fluoromethyl)cyclopropanamine
- Carbamic acid, N-[1-(fluoromethyl)cyclopropyl]-, 1,1-dimethylethyl ester
- tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate
-
- MDL: MFCD28400620
- インチ: 1S/C9H16FNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)
- InChIKey: DCGMMZUIBBLUTL-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1(CF)CC1
tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19457150-5.0g |
tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |
1935385-93-5 | 5g |
$3728.0 | 2023-05-25 | ||
Enamine | EN300-19457150-0.25g |
tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |
1935385-93-5 | 0.25g |
$855.0 | 2023-09-17 | ||
Enamine | EN300-19457150-0.5g |
tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |
1935385-93-5 | 0.5g |
$891.0 | 2023-09-17 | ||
eNovation Chemicals LLC | D777340-1g |
N-Boc-1-(fluoromethyl)cyclopropanamine |
1935385-93-5 | 95% | 1g |
$990 | 2024-07-20 | |
Enamine | EN300-19457150-0.05g |
tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |
1935385-93-5 | 0.05g |
$780.0 | 2023-09-17 | ||
Enamine | EN300-19457150-0.1g |
tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |
1935385-93-5 | 0.1g |
$817.0 | 2023-09-17 | ||
Enamine | EN300-19457150-5g |
tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |
1935385-93-5 | 5g |
$2692.0 | 2023-09-17 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129464-1g |
N-Boc-1-(fluoromethyl)cyclopropanamine |
1935385-93-5 | ≥95% | 1g |
¥8500.00 | 2024-08-09 | |
Enamine | EN300-19457150-10.0g |
tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |
1935385-93-5 | 10g |
$5528.0 | 2023-05-25 | ||
Enamine | EN300-19457150-10g |
tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |
1935385-93-5 | 10g |
$3992.0 | 2023-09-17 |
tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate 関連文献
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
tert-butyl N-1-(fluoromethyl)cyclopropylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1935385-93-5 and Product Name: Tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate
The compound with the CAS number 1935385-93-5 and the product name Tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure, characterized by a tert-butyl group and a fluoromethyl-substituted cyclopropyl moiety, positions it as a promising candidate for further exploration in drug development.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for innovative compounds that exhibit enhanced biological activity and improved pharmacokinetic properties. The Tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate molecule, with its distinct chemical composition, aligns well with these trends. The presence of a fluoromethyl group is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to enhance metabolic stability, binding affinity, and overall efficacy. This feature makes the compound of considerable interest for researchers seeking to develop next-generation therapeutics.
The cyclopropylcarbamate moiety in the compound's structure contributes to its unique chemical profile. Cyclopropane rings are known for their strained three-membered carbon loops, which can lead to increased reactivity and biological activity. This structural element has been explored in various drug candidates, demonstrating potential benefits such as improved solubility and reduced metabolic clearance. The combination of these features in Tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate suggests a versatile platform for medicinal chemistry innovation.
Recent studies have highlighted the importance of fluorinated compounds in the development of novel pharmaceuticals. The fluoromethyl group, in particular, has been shown to modulate drug-receptor interactions, leading to enhanced therapeutic outcomes. For instance, fluorinated analogs of existing drugs have demonstrated improved bioavailability and prolonged half-lives. The research on Tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate is expected to contribute valuable insights into these mechanisms, potentially paving the way for new treatment strategies.
The tert-butyl group, another key structural feature of the compound, serves multiple purposes in drug design. It can enhance lipophilicity, improve solubility across different media, and provide steric hindrance to optimize binding interactions. These properties make it a valuable component in the development of small-molecule drugs. The synergistic effect of both the tert-butyl group and the fluoromethyl-substituted cyclopropyl moiety suggests that this compound may exhibit multifaceted biological activities, making it a compelling subject for further investigation.
Advances in computational chemistry and molecular modeling have significantly accelerated the discovery and optimization of novel drug candidates. These tools allow researchers to predict the behavior of molecules like Tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate before conducting extensive experimental work. By leveraging these technologies, scientists can identify potential lead compounds with optimized pharmacokinetic profiles and reduced toxicity. The application of such methods to this compound holds promise for uncovering its therapeutic potential more efficiently.
The synthesis of complex organic molecules like Tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate presents unique challenges but also opportunities for innovation in synthetic chemistry. Recent developments in catalytic methods and green chemistry principles have enabled more efficient and sustainable routes to these compounds. These advancements not only reduce costs but also minimize environmental impact, aligning with global efforts toward sustainable pharmaceutical production. The synthesis strategies employed for this compound could serve as a model for future drug development projects.
In conclusion, the compound with CAS No. 1935385-93-5 and the product name Tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate represents a significant contribution to pharmaceutical chemistry. Its unique structural features, including the presence of a tert-butyl group, a fluoromethyl-substituted cyclopropyl moiety, and other functional groups, position it as a promising candidate for further exploration in drug development. Ongoing research into this compound is expected to yield valuable insights into its biological activities and potential therapeutic applications, contributing to advancements in modern medicine.
1935385-93-5 (tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate) 関連製品
- 204259-66-5(1-bromododecane-d25)
- 2361782-82-1(tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 898461-43-3(N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methylphenyl)methylethanediamide)
- 2172071-28-0(tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate)
- 1029720-59-9(5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid)
- 69882-11-7(Poly(2,6-Dibromophenylene Oxide)(PBO))
- 1805520-05-1(3',5'-Bis(trifluoromethyl)-4'-methylacetophenone)
- 865544-56-5(N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)
- 2172226-18-3(2-N-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoacetic acid)
